Methyl 3-formyl-1H-indazole-4-carboxylate is a heterocyclic compound that has garnered attention in organic chemistry and medicinal research due to its potential biological activities. This compound features an indazole core, which is known for its diverse applications in pharmaceuticals, particularly as intermediates in the synthesis of various bioactive molecules.
The compound can be synthesized through several methods, often involving the cyclization of appropriate precursors under specific reaction conditions. It has been identified as a valuable intermediate in the synthesis of more complex heterocyclic compounds and is available for purchase from various chemical suppliers .
Methyl 3-formyl-1H-indazole-4-carboxylate belongs to the class of indazole derivatives, which are characterized by their unique bicyclic structure comprising a five-membered ring fused to a six-membered ring. This classification is significant due to the biological activities associated with indazole derivatives, including anticancer and antimicrobial properties .
The synthesis of methyl 3-formyl-1H-indazole-4-carboxylate typically involves several key steps:
The reaction conditions often involve acidic or basic media to facilitate cyclization and functionalization. For instance, using hydrazine hydrate with suitable carbonyl compounds can lead to the formation of the indazole structure, which is then further modified to introduce the desired functional groups .
Methyl 3-formyl-1H-indazole-4-carboxylate has a molecular formula of CHNO and a molecular weight of approximately 192.18 g/mol. The structure features a formyl group (-CHO) at the 3-position and a carboxylate group (-COOCH) at the 4-position of the indazole ring.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, characteristic peaks in IR spectra may include N-H stretching vibrations and C=O stretching vibrations associated with the formyl and carboxylate groups .
Methyl 3-formyl-1H-indazole-4-carboxylate can undergo several chemical transformations:
Common reagents used in these reactions include strong oxidizing agents for oxidation processes and mild reducing agents for reduction processes. The reaction conditions may vary based on the desired product and yield .
Methyl 3-formyl-1H-indazole-4-carboxylate exhibits potential interactions with various biological targets, particularly kinases such as CHK1, CHK2, and SGK. The mechanism involves binding to these kinases, modulating their activity, and influencing biochemical pathways related to cell cycle regulation and apoptosis.
Research indicates that indazole derivatives may exert their effects by inhibiting specific kinases involved in cancer progression, thereby presenting opportunities for therapeutic applications in oncology .
Methyl 3-formyl-1H-indazole-4-carboxylate typically appears as a crystalline solid with moderate solubility in polar solvents like methanol and ethanol. Its melting point is not widely documented but can be determined experimentally.
The compound demonstrates stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH conditions or prolonged exposure to light.
Relevant data include:
Methyl 3-formyl-1H-indazole-4-carboxylate has several applications in scientific research:
Palladium-mediated Suzuki-Miyaura cross-coupling represents a cornerstone methodology for constructing C–C bonds in indazole derivatives. As demonstrated in C7-bromo-4-substituted-1H-indazoles, this reaction enables efficient arylation using diverse boronic acids under optimized conditions. Key to this process is the regioselective bromination at the C7 position prior to coupling, which circumvents the inherent reactivity bias toward the C3 position in unsubstituted indazoles. The palladium catalytic system (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂) facilitates transmetalation and reductive elimination, yielding C7-arylated indazoles with moderate-to-good efficiency (45–88% yields). This approach provides access to structurally diverse indazole scaffolds relevant to pharmaceutical development, particularly anticancer agents targeting renal pathways [2] [7].
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of C7-Bromoindazoles
C4 Substituent | Boronic Acid | Catalyst | Yield (%) | Application Relevance |
---|---|---|---|---|
Tosylamide | Phenyl | Pd(PPh₃)₄ | 78 | Renal cancer agent scaffolds |
Benzamide | 4-Methoxyphenyl | Pd(dppf)Cl₂ | 65 | Bioactive molecule synthesis |
Acetamide | Heteroaryl | Pd(OAc)₂ | 52 | Heterocyclic diversity expansion |
Emergent sustainable techniques leverage photoredox catalysis and electrochemical methods for indazole ring formation. These strategies enable dehydrogenative coupling and radical cyclization under mild conditions, avoiding traditional stoichiometric oxidants. Photocatalytic protocols utilize visible light-activated catalysts (e.g., Ru(bpy)₃²⁺ or organic dyes) to generate radical intermediates from precursors like 2-fluorobenzaldehydes and hydrazines. Concurrently, electrochemical anodic oxidation facilitates intramolecular C–N bond formation in N-arylhydrazones, yielding 1H-indazole cores with high atom economy. These methods align with green chemistry principles by minimizing waste and energy consumption compared to thermal approaches [5] [6].
The installation of aldehyde and ester functionalities at C3 and C4 positions requires precise regiocontrol. Methyl 3-formyl-1H-indazole-4-carboxylate synthesis typically employs:
Notably, steric and electronic effects from C4 substituents significantly influence formylation efficiency. Electron-withdrawing groups (e.g., esters) enhance C3 electrophilicity, facilitating Vilsmeier-Haack formylation, while electron-donating groups require adjusted conditions [5] [8].
Maximizing yield in methyl 3-formyl-1H-indazole-4-carboxylate synthesis demands meticulous parameter control:
Table 2: Optimization of Indazole C7-Bromination (Model Substrate: N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide)
Entry | NBS (equiv) | Temp (°C) | Time (h) | Base | Yield 5a (%) | Yield 6a (%) |
---|---|---|---|---|---|---|
1 | 1.1 | RT | 18 | None | 26 | 4 |
2 | 1.1 | 80 | 18 | None | 84 | 10 |
4 | 2.0 | Reflux | 18 | None | Trace | 88 |
5 | 1.1 | 80 | 18 | NaOH | 45 | 28 |
Catalysts govern efficiency and selectivity in constructing methyl 3-formyl-1H-indazole-4-carboxylate derivatives:
The synergistic combination of these catalytic strategies enables efficient access to complex indazole architectures essential for medicinal chemistry pipelines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0